4-(2-Methoxy-3a,5,5-trimethyloctahydro-1-benzofuran-4-yl)butan-2-one
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Overview
Description
4-(2-Methoxy-3a,5,5-trimethyloctahydro-1-benzofuran-4-yl)butan-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of methoxy and trimethyl groups further enhances its chemical properties and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-3a,5,5-trimethyloctahydro-1-benzofuran-4-yl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the methoxy and trimethyl groups, followed by the attachment of the butan-2-one moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-3a,5,5-trimethyloctahydro-1-benzofuran-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(2-Methoxy-3a,5,5-trimethyloctahydro-1-benzofuran-4-yl)butan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-3a,5,5-trimethyloctahydro-1-benzofuran-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-methoxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-3-one : This compound shares a similar benzofuran core but differs in the functional groups attached .
- 2-Methoxypyridine-5-boronic acid pinacol ester : Although structurally different, this compound also features a methoxy group and is used in various chemical reactions .
Uniqueness
4-(2-Methoxy-3a,5,5-trimethyloctahydro-1-benzofuran-4-yl)butan-2-one is unique due to its specific combination of functional groups and the benzofuran core.
Properties
CAS No. |
112379-23-4 |
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Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
4-(2-methoxy-3a,5,5-trimethyl-2,3,4,6,7,7a-hexahydro-1-benzofuran-4-yl)butan-2-one |
InChI |
InChI=1S/C16H28O3/c1-11(17)6-7-12-15(2,3)9-8-13-16(12,4)10-14(18-5)19-13/h12-14H,6-10H2,1-5H3 |
InChI Key |
JJYLBGCVEUUBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C(CCC2C1(CC(O2)OC)C)(C)C |
Origin of Product |
United States |
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